molecular formula C21H24ClN B611113 2,3,4,4a,8,9,13b,14-Octahydro-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isoquinoline hydrochloride CAS No. 34061-34-2

2,3,4,4a,8,9,13b,14-Octahydro-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isoquinoline hydrochloride

Cat. No.: B611113
CAS No.: 34061-34-2
M. Wt: 325.9 g/mol
InChI Key: LOSFVNFVCCXCEN-FKLPMGAJSA-N
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Scientific Research Applications

Taclamine Hydrochloride has a wide range of scientific research applications:

Preparation Methods

The synthesis of Taclamine Hydrochloride can be achieved through multiple synthetic routes. One common method involves the condensation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethylamine with 8-valerolactone to form a hydroxyamide intermediate. This intermediate is then treated with phosphorus oxychloride and mercuric acetate to yield the pyridoisoquinolinium salt, which is subsequently converted to Taclamine Hydrochloride .

Another synthetic route involves the addition of methyl vinyl ketone to 1,7,8,12b-tetrahydrobenzo[1,2]-cyclohepta[3,4,5-de]isoquinoline hydrochloride. The resulting mixture of amino ketones is separated by column chromatography and converted to Taclamine Hydrochloride through desulfurization of the corresponding ethylenethioketal derivatives .

Chemical Reactions Analysis

Taclamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify its structure.

    Substitution: It can undergo substitution reactions, particularly involving its nitrogen atom.

Common reagents used in these reactions include phosphorus oxychloride, mercuric acetate, and methyl vinyl ketone . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Taclamine Hydrochloride involves its interaction with neurotransmitter systems in the brain. It antagonizes the turnover of noradrenaline and dopamine during stress conditions without affecting serotonin turnover . This suggests that Taclamine Hydrochloride may modulate the activity of specific neurotransmitter pathways, contributing to its central nervous system depressant effects.

Comparison with Similar Compounds

Taclamine Hydrochloride can be compared with other isoquinoline derivatives, such as:

Taclamine Hydrochloride is unique due to its specific effects on noradrenaline and dopamine turnover, which distinguishes it from other compounds with similar structures and pharmacological properties.

Properties

CAS No.

34061-34-2

Molecular Formula

C21H24ClN

Molecular Weight

325.9 g/mol

IUPAC Name

(1S,8S)-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride

InChI

InChI=1S/C21H23N.ClH/c1-2-8-17-15(6-1)11-12-16-7-5-9-18-20-10-3-4-13-22(20)14-19(17)21(16)18;/h1-2,5-9,19-20H,3-4,10-14H2;1H/t19-,20-;/m0./s1

InChI Key

LOSFVNFVCCXCEN-FKLPMGAJSA-N

Isomeric SMILES

C1CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1.Cl

SMILES

C1CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1.Cl

Canonical SMILES

C1CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AY 22214, AY-22,214;  Taclamine HCl, Taclamine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,4a,8,9,13b,14-Octahydro-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isoquinoline hydrochloride
Reactant of Route 2
2,3,4,4a,8,9,13b,14-Octahydro-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isoquinoline hydrochloride
Reactant of Route 3
2,3,4,4a,8,9,13b,14-Octahydro-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isoquinoline hydrochloride
Reactant of Route 4
2,3,4,4a,8,9,13b,14-Octahydro-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isoquinoline hydrochloride
Reactant of Route 5
2,3,4,4a,8,9,13b,14-Octahydro-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isoquinoline hydrochloride
Reactant of Route 6
2,3,4,4a,8,9,13b,14-Octahydro-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isoquinoline hydrochloride

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